molecular formula C18H22Cl2N2 B133148 Chlorcyclizine hydrochloride CAS No. 14362-31-3

Chlorcyclizine hydrochloride

Cat. No.: B133148
CAS No.: 14362-31-3
M. Wt: 337.3 g/mol
InChI Key: MSIJLVMSKDXAQN-UHFFFAOYSA-N
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Description

Chlorcyclizine Hydrochloride is a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it possesses local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorcyclizine Hydrochloride is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl chloride with 1-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorcyclizine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Chlorcyclizine Hydrochloride exerts its effects primarily by blocking H1 histamine receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic and antiserotonergic properties contribute to its efficacy as an antiemetic. The compound is metabolized by N-demethylation to form norchlorcyclizine, which also exhibits pharmacological activity .

Comparison with Similar Compounds

Uniqueness: Chlorcyclizine Hydrochloride is unique due to its combination of antihistaminic, anticholinergic, and antiserotonergic properties. This makes it versatile in treating a range of symptoms from allergies to motion sickness .

Biological Activity

Chlorcyclizine hydrochloride (CCZ) is a first-generation antihistamine that has garnered attention for its biological activities beyond its traditional use in treating allergies. This article explores its antiviral properties, particularly against Hepatitis C virus (HCV), as well as its potential applications in other therapeutic areas.

Overview of this compound

  • Chemical Structure : CCZ is a piperazine derivative with the molecular formula C₁₈H₂₂Cl₂N₂. It was first approved for use in the 1940s and is primarily used to alleviate symptoms of allergic reactions and motion sickness .
  • Mechanism of Action : As an antihistamine, CCZ works by blocking H1 histamine receptors, thereby reducing symptoms associated with allergic responses. However, recent studies have highlighted its role in inhibiting viral infections, particularly HCV .

Antiviral Activity Against Hepatitis C Virus

Recent research has identified CCZ as a potent inhibitor of HCV, demonstrating significant antiviral activity both in vitro and in vivo. Below are key findings from various studies:

  • Inhibition of HCV Infection : CCZ has shown strong inhibitory effects on HCV genotypes 1b and 2a in human hepatoma cells and primary human hepatocytes. The inhibition occurs at an early stage of the viral life cycle, likely by preventing viral entry into host cells .
  • Synergistic Effects : When used in combination with other anti-HCV drugs such as ribavirin, interferon-α, and sofosbuvir, CCZ exhibited synergistic antiviral effects without significant cytotoxicity. This suggests that CCZ could enhance the efficacy of existing therapies .
  • Liver Distribution : Pharmacokinetic studies indicate that CCZ preferentially accumulates in the liver, which is advantageous for targeting HCV infections localized in hepatic tissues .

Table 1: Summary of Antiviral Efficacy of this compound

Study ReferenceMethodologyKey Findings
He et al. (2015) Cell culture assaysHigh antiviral activity against HCV genotypes 1b and 2a; no drug resistance observed
NIH Study (2019) Human clinical trialCCZ combined with ribavirin resulted in significant declines in HCV RNA levels; safe and tolerable
JAMA Dermatology (2018) Case studiesEffective in treating pruritic conditions; potential implications for broader antiviral applications

Case Studies and Clinical Trials

  • Human Clinical Trials : A pilot study conducted by the National Institutes of Health evaluated the safety and efficacy of CCZ in chronic HCV patients. Participants receiving CCZ at a dosage of 75 mg twice daily showed some antiviral effects, particularly when combined with ribavirin, leading to significant reductions in liver enzyme levels and HCV RNA .
  • Case Studies on Dermatological Applications : In addition to its antiviral properties, CCZ has been reported to be effective in managing pruritic conditions such as lichen simplex chronicus. Its antihistaminic properties provide symptomatic relief, showcasing its versatility beyond antiviral applications .

Additional Biological Activities

Beyond its antiviral effects, chlorcyclizine has been investigated for potential roles in modulating multidrug resistance (MDR) in cancer therapy. Some studies suggest that it may enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJLVMSKDXAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-71-5
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID7045360
Record name Chlorcyclizine hydrochloride
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Molecular Weight

337.3 g/mol
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CAS No.

1620-21-9, 14362-31-3
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?)
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Record name CHLORCYCLIZINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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